molecular formula C21H15BrN2O3 B3015248 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-70-5

4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B3015248
CAS No.: 921889-70-5
M. Wt: 423.266
InChI Key: KMJRCPMXICEWGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in a solution of THF, MeOH, and water . The single enantiomers, i.e., optically active forms can be obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .


Molecular Structure Analysis

The molecular formula of this compound is C20H15BrN2O4S and it has a molecular weight of 459.31.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : This compound is synthesized via a one-pot process involving the Ugi four-component reaction (U-4CR) and microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr). This method efficiently produces dibenz[b,f][1,4]oxazepine-11(10H)-carboxamides, demonstrating the compound's relevance in synthetic organic chemistry (Luo, Wu, & Dai, 2014).

  • Diversity in Molecular Synthesis : The compound is part of a novel series of dibenz[b,f][1,4]oxazepines synthesized using oxidative cyclisation. It highlights the compound's role in the development of new molecular entities with diverse chemical properties (Tayade & Kale, 2016).

  • Biomass-Involved Strategy in Synthesis : The compound is synthesized using a biomass-derived strategy. This approach involves N-arylation reactions and is significant for eco-friendly and sustainable chemical synthesis (Zhang et al., 2015).

  • Enantioselective Synthesis : The compound is synthesized using a catalytic enantioselective aza-Reformatsky reaction. This method emphasizes its importance in producing chiral compounds, which are crucial in pharmaceutical chemistry (Munck et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are implicated in many neurological disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor and inhibits its activity, which can lead to changes in neurotransmission and neural activity. The exact nature of this interaction and the resulting changes are complex and depend on a variety of factors, including the specific properties of the compound and the physiological context in which it is acting.

Properties

IUPAC Name

4-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJRCPMXICEWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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